molecular formula C14H18ClN3O2 B2699436 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-propylurea CAS No. 894024-47-6

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-propylurea

Cat. No. B2699436
CAS RN: 894024-47-6
M. Wt: 295.77
InChI Key: OKVPUQJHNFHWJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Anticancer and Antimicrobial Properties

The compound has been explored for its potential in the synthesis of biologically active heterocyclic compounds, showing promising results in anticancer activity against a 60 cancer cell line panel and in vitro antibacterial and antifungal activities. These findings indicate its utility in developing new treatments against various cancer types and pathogenic strains, offering insights into overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Molecular Docking and Antimicrobial Activity

Research has also delved into the molecular structure, spectroscopic, and quantum chemical aspects of derivatives of this compound, highlighting their antimicrobial activity. Such studies contribute to a deeper understanding of the molecular basis of these activities and open avenues for designing more effective antimicrobial agents (C. Sivakumar, B. Revathi, V. Balachandran, B. Narayana, Vinutha V. Salian, N. Shanmugapriya, & K. Vanasundari, 2021).

Apoptosis Induction and Potential Anticancer Agents

Further investigation has identified derivatives as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. Such findings underscore the potential of this compound in cancer therapy, particularly in inducing apoptosis in cancer cells, which is a pivotal mechanism for anticancer agents. The identification of molecular targets like TIP47, an IGF II receptor binding protein, through such studies, provides valuable insights into the mode of action of these compounds and their potential therapeutic applications (Han-Zhong Zhang, S. Kasibhatla, J. Kuemmerle, William E. Kemnitzer, Kristin Ollis-Mason, L. Qiu, Candace Crogan-Grundy, B. Tseng, J. Drewe, & S. Cai, 2005).

Spectroscopic Characterization and Coordination Chemistry

Spectroscopic characterization and crystal structure analysis of complexes related to this compound have also been a focus. Such research enhances our understanding of the coordination chemistry of potential pharmaceutical agents, their molecular interactions, and the implications for their biological activity. This body of work contributes to the broader field of medicinal chemistry by providing a foundation for the development of new drugs with improved efficacy and specificity (M. Amirnasr, K. Schenk, Alireza Gorji, & R. Vafazadeh, 2001).

Mechanism of Action

If the compound is a drug or a pesticide, this would involve describing how it interacts with biological systems to exert its effects .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal .

properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-2-7-16-14(20)17-11-8-13(19)18(9-11)12-5-3-10(15)4-6-12/h3-6,11H,2,7-9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVPUQJHNFHWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea

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